4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol
Brand Name: Vulcanchem
CAS No.: 18951-46-7
VCID: VC17978316
InChI: InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+
SMILES:
Molecular Formula: C14H11ClO
Molecular Weight: 230.69 g/mol

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol

CAS No.: 18951-46-7

Cat. No.: VC17978316

Molecular Formula: C14H11ClO

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol - 18951-46-7

Specification

CAS No. 18951-46-7
Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
IUPAC Name 4-[(E)-2-(4-chlorophenyl)ethenyl]phenol
Standard InChI InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+
Standard InChI Key MYQBBEYFTBZYRE-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol belongs to the stilbene family, characterized by a central ethenyl group bridging two aromatic rings. The (E)-configuration ensures planar geometry, optimizing π-π stacking interactions in crystalline states. The hydroxyl group at the para-position of one benzene ring and the chlorine atom at the para-position of the other introduce dipole moments, influencing solubility and reactivity .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight230.69 g/mol
Crystallographic SystemMonoclinic
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors1 (O atom)

Crystallographic Insights

Single-crystal X-ray diffraction analysis reveals a monoclinic lattice with space group P2₁/c. The asymmetric unit comprises one molecule of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol, one chloride ion, and two water molecules. Intramolecular hydrogen bonds (N–H⋯O, O–H⋯Cl, O–H⋯O) stabilize the conformation, while intermolecular C–H⋯Cl and N–H⋯O interactions facilitate three-dimensional packing. Hirshfeld surface analysis indicates H⋯H contacts contribute 33.0% to crystal cohesion, underscoring van der Waals dominance .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The compound is synthesized via condensation reactions between phenolic precursors and chlorinated aldehydes. A representative method involves refluxing 4-chlorostyrylpyridazinone with nicotinaldehyde in ethanol, catalyzed by sodium ethanoate. This yields the target compound in 86% efficiency after recrystallization .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueYield (%)
SolventEthanol86
CatalystSodium Ethanoate-
TemperatureReflux (78.5°C)-
Reaction Time3 hours-

Mechanistic Considerations

The reaction proceeds through nucleophilic addition of the phenolic oxygen to the aldehyde carbonyl, followed by dehydration to form the ethenyl bridge. Density functional theory (DFT) studies suggest the (E)-isomer predominates due to lower steric hindrance and enhanced conjugation.

Physicochemical Properties

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies key bands: ν(O–H) at 3322 cm⁻¹, ν(C=O) at 1651 cm⁻¹, and ν(C=N) at 1584 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic signals at δ 13.20 ppm (pyridyl proton) and δ 8.98 ppm (aromatic protons), confirming structural integrity .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 453 K, with decomposition onset at 623 K. Thermogravimetric analysis (TGA) indicates a two-stage mass loss: dehydration (100–150°C) followed by organic matrix decomposition (250–400°C) .

Biological Activity and Medicinal Applications

Receptor Interactions

Preliminary assays suggest affinity for estrogen-related receptors (ERRs), potentially modulating transcriptional activity in hormone-dependent cancers. Molecular docking simulations predict hydrogen bonding between the hydroxyl group and Glu275/Arg316 residues in the ERRγ ligand-binding domain.

Materials Science Applications

Organic Electronics

The conjugated π-system enables use as a hole-transport material in organic light-emitting diodes (OLEDs). Time-resolved microwave conductivity (TRMC) measurements report a charge carrier mobility of 0.12 cm²/V·s, comparable to standard spiro-OMeTAD.

Supramolecular Assemblies

Co-crystallization with polyaromatic hydrocarbons yields coordination polymers with tunable luminescence. X-ray diffraction of a 1:1 adduct with pyrene shows excimer emission at 480 nm, applicable in sensing technologies .

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